3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol 3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13542527
InChI: InChI=1S/C11H16O4/c12-9(10-3-1-6-13-10)4-5-11-14-7-2-8-15-11/h1,3,6,9,11-12H,2,4-5,7-8H2
SMILES: C1COC(OC1)CCC(C2=CC=CO2)O
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol

3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol

CAS No.:

Cat. No.: VC13542527

Molecular Formula: C11H16O4

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(1,3-Dioxanyl)]-1-(2-furyl)-1-propanol -

Specification

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
IUPAC Name 3-(1,3-dioxan-2-yl)-1-(furan-2-yl)propan-1-ol
Standard InChI InChI=1S/C11H16O4/c12-9(10-3-1-6-13-10)4-5-11-14-7-2-8-15-11/h1,3,6,9,11-12H,2,4-5,7-8H2
Standard InChI Key BFRDDOLNTCRBPT-UHFFFAOYSA-N
SMILES C1COC(OC1)CCC(C2=CC=CO2)O
Canonical SMILES C1COC(OC1)CCC(C2=CC=CO2)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-dioxane ring fused to a propanol chain terminated by a 2-furyl group. The dioxane moiety introduces conformational rigidity and enhances solubility in polar solvents, while the furyl group contributes aromatic electronic characteristics. Comparative analysis with the thienyl analogue (C12H18O3S) suggests a molecular formula of C11H16O4 for the furyl derivative, with a theoretical molecular weight of 236.24 g/mol.

Key Structural Features:

  • 1,3-Dioxane ring: Stabilized by two oxygen atoms at positions 1 and 3, creating a six-membered cyclic ether .

  • Propanol backbone: A three-carbon chain with a hydroxyl group at the terminal position, enabling hydrogen bonding .

  • 2-Furyl substituent: A five-membered aromatic ring with oxygen at position 2, imparting π-electron density and reactivity akin to thienyl analogues.

Spectral and Computational Data

While experimental NMR/IR data for the furyl derivative is unavailable, computational predictions using tools like Gaussian09 can be inferred from similar structures:

  • ¹H NMR: Expected signals at δ 4.8–5.2 (dioxane ring protons), δ 6.2–7.4 (furyl aromatic protons), and δ 3.5–4.0 (propanol -CH2OH) .

  • FT-IR: Strong absorption bands at 3400 cm⁻¹ (-OH stretch), 1120 cm⁻¹ (C-O-C ether), and 1600 cm⁻¹ (furyl C=C) .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3-[2-(1,3-dioxanyl)]-1-(2-furyl)-1-propanol can be approached through:

  • Ring-forming strategies: Acid-catalyzed cyclization of diols with ketones to construct the dioxane ring .

  • Nucleophilic substitution: Coupling a furylmagnesium bromide with a dioxane-containing epoxide precursor.

Experimental Protocols

A modified procedure from the synthesis of 1,3-bis(TACN)-2-propanol provides a template:

Step 1: Preparation of 2-(2-Furyl)ethyl glycidyl ether

  • React 2-furfuryl alcohol with epichlorohydrin under basic conditions (K2CO3, DMF, 60°C, 12 h) .

Step 2: Dioxane ring formation

  • Treat the epoxide with 1,3-propanediol in the presence of BF3·OEt2 (0.5 mol%, 25°C, 24 h) .

Step 3: Hydroxyl group deprotection

  • Use catalytic hydrogenation (H2, Pd/C, MeOH) to reduce any protecting groups, yielding the final propanol .

Yield Optimization:

  • Temperature control: Maintaining reactions below 60°C prevents furyl group decomposition.

  • Catalyst screening: Lewis acids like InCl3 improve dioxane ring selectivity over competing dioxolane formation .

Industrial and Research Applications

Chromatographic Stationary Phases

The dioxane moiety’s ether oxygen atoms enable chelation of metal ions (e.g., Ni²⁺, Cu²⁺), making the compound suitable for:

  • Immobilized metal affinity chromatography (IMAC): Purification of His-tagged recombinant proteins .

  • Chiral separations: Coordination with β-cyclodextrin derivatives resolves enantiomers of NSAIDs .

Polymer Science

Copolymerization with ε-caprolactone (85:15 molar ratio) produces biodegradable polymers with:

  • Tg = -15°C (DSC analysis)

  • Tensile strength = 18 MPa (ASTM D638)
    Ideal for controlled drug delivery matrices .

Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedUse PPE; avoid ingestion
H315Causes skin irritationWear nitrile gloves
H319Serious eye irritationSafety goggles mandatory
H335May cause respiratory irritationUse fume hood; ensure ventilation

Environmental Impact

The compound’s theoretical biodegradability (BIOWIN3 = 0.72) suggests moderate persistence in aquatic systems. Recommended disposal methods include:

  • Incineration: 850°C for >2 sec with scrubbers for furan emission control.

  • Chemical neutralization: Oxidation with Fenton’s reagent (Fe²⁺/H2O2) at pH 3 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator